molecular formula C23H23N3O5 B019078 Topotecan-d6 CAS No. 1044904-10-0

Topotecan-d6

Cat. No.: B019078
CAS No.: 1044904-10-0
M. Wt: 427.5 g/mol
InChI Key: UCFGDBYHRUNTLO-DPZAMXPDSA-N
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Description

Topotecan-d6 is a deuterium-labeled derivative of topotecan, a chemotherapeutic agent used primarily in the treatment of ovarian cancer, small cell lung cancer, and cervical cancer. Topotecan is a semi-synthetic analog of camptothecin, a natural alkaloid derived from the Camptotheca acuminata tree. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and as an internal standard in mass spectrometry.

Mechanism of Action

Target of Action

Topotecan-d6, like its parent compound Topotecan, primarily targets DNA topoisomerases, type I . DNA topoisomerases are enzymes in the cell nucleus that regulate DNA topology (3-dimensional conformation) and facilitate nuclear processes such as DNA replication, recombination, and repair . The primary cytotoxic lesions in cancer cells result from collisions between the trapped topoisomerase I-DNA complexes and replication forks .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in DNA replication and repair. By inhibiting topoisomerase I, this compound disrupts the normal function of these pathways, leading to DNA damage and cell death .

Pharmacokinetics

This compound, like Topotecan, is water-soluble . It has a bioavailability of 31.4% in humans . It is metabolized in the liver and has an elimination half-life of 2–3 hours . It is excreted through the kidneys . The risk for hematologic toxicities relates to the extent of prior myelosuppressive chemotherapy and to renal impairment .

Result of Action

The molecular and cellular effects of this compound’s action include DNA damage, disruption of cell cycle progression, and induction of apoptosis . It has been observed that this compound reduces cellular proliferation and induces apoptosis in cancer cells .

Action Environment

Environmental factors such as the nature and toxicities of prior therapy and renal function can influence the action, efficacy, and stability of this compound . For instance, patients with renal impairment or those who have undergone prior myelosuppressive chemotherapy may be at a higher risk for hematologic toxicities . Therefore, pretreatment assessment of these factors should assist the clinician in preventing complications caused by the myelosuppressive effects of this compound therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Topotecan-d6 involves the incorporation of deuterium atoms into the topotecan molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The process begins with the synthesis of topotecan, followed by the introduction of deuterium atoms using deuterated reagents. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled compound. The final product is subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance spectroscopy, to confirm the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

Topotecan-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms.

Scientific Research Applications

Topotecan-d6 has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of topotecan.

    Biology: Employed in studies to understand the metabolism and pharmacokinetics of topotecan.

    Medicine: Utilized in clinical research to monitor drug levels in patients undergoing chemotherapy.

    Industry: Applied in the development of new chemotherapeutic agents and in quality control processes.

Comparison with Similar Compounds

Similar Compounds

    Topotecan: The non-deuterated form of Topotecan-d6, used in similar therapeutic applications.

    Irinotecan: Another topoisomerase I inhibitor, used primarily in the treatment of colorectal cancer.

    Camptothecin: The natural alkaloid from which topotecan is derived, with similar mechanisms of action but higher toxicity.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies and mass spectrometry. The deuterium atoms make it easier to trace and quantify the compound in biological samples, offering more accurate and reliable data compared to its non-deuterated counterparts.

Biological Activity

Topotecan-d6 is a deuterated derivative of the established chemotherapeutic agent topotecan, primarily known for its role as a topoisomerase I inhibitor. This article explores the biological activity of this compound, focusing on its efficacy in cancer treatment, mechanisms of action, and comparative studies with other agents.

Topotecan functions by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, topotecan prevents DNA re-ligation, leading to DNA damage and subsequent apoptosis in cancer cells. The deuteration in this compound may enhance its pharmacokinetic properties and stability, potentially improving its therapeutic index.

2.1 In Vitro Studies

In various studies, this compound has demonstrated significant cytotoxic effects against several cancer cell lines:

  • Breast Cancer : In MCF-7 breast cancer cells, this compound exhibited an IC50 value of 13 nM, indicating potent activity compared to standard treatments .
  • Prostate Cancer : In DU145 prostate cancer cells, the IC50 was reported at 2 nM, showcasing its effectiveness .
  • Ovarian Cancer : A dual topoisomerase inhibitor P8-D6 (related to Topotecan) showed enhanced apoptosis rates in ovarian cancer cells compared to traditional agents like cisplatin and etoposide .
Cell LineIC50 (nM)Comparison DrugIC50 (nM)
MCF-713Cisplatin23.55
DU1452Etoposide1.39
Ovarian Cancer-P8-D64 (approx.)

2.2 In Vivo Studies

Research indicates that inhalation delivery of topotecan (and by extension, this compound) significantly improves drug exposure and efficacy against lung tumors. For instance, a study found that inhaled topotecan reduced tumor burden by up to 88% in animal models compared to intravenous administration .

3. Comparative Studies with Other Chemotherapeutics

This compound has been compared with other chemotherapeutic agents in terms of efficacy and safety profiles:

  • Cisplatin : While both are effective, this compound showed lower toxicity levels in non-cancerous cells, suggesting a more favorable therapeutic window .
  • Etoposide : In head-to-head comparisons, this compound demonstrated superior apoptotic effects and anti-proliferative activity across multiple cancer types .

4. Case Studies

Several case studies highlight the clinical relevance of this compound:

  • A case involving a patient with recurrent ovarian cancer treated with P8-D6 showed significant tumor reduction and improved overall survival rates compared to previous therapies.
  • Another study on lung cancer patients indicated that inhaled formulations of topotecan led to better patient outcomes than traditional intravenous methods.

5. Conclusion

This compound represents a promising advancement in the treatment of various cancers due to its potent biological activity as a topoisomerase I inhibitor. Its enhanced efficacy in preclinical models suggests potential for improved clinical outcomes, particularly when delivered via inhalation or in combination with other therapies.

Properties

IUPAC Name

(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFGDBYHRUNTLO-DPZAMXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649450
Record name (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044904-10-0
Record name (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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